3-iodo-2-methyl-1-benzothiophene
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Overview
Description
3-iodo-2-methyl-1-benzothiophene is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science. The structure of this compound consists of a benzene ring fused to a thiophene ring, with an iodine atom at the third position and a methyl group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-2-methyl-1-benzothiophene can be achieved through various methods. One common approach involves the iodination of 2-methyl-1-benzothiophene. This can be done using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions. The reaction typically proceeds at room temperature and yields the desired product with high selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of environmentally friendly oxidizing agents and solvents can be optimized to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-iodo-2-methyl-1-benzothiophene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid or hydrogen peroxide.
Coupling Reactions: Palladium catalysts, such as palladium acetate, in the presence of ligands like triphenylphosphine.
Major Products Formed
Substitution: Formation of 2-methyl-3-substituted benzothiophenes.
Oxidation: Formation of this compound sulfoxides or sulfones.
Coupling: Formation of biaryl or styrene derivatives.
Scientific Research Applications
3-iodo-2-methyl-1-benzothiophene has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes due to its electronic properties.
Biological Studies: It is employed in the synthesis of biologically active molecules for studying enzyme inhibition and receptor binding.
Industrial Chemistry: The compound is used as an intermediate in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-iodo-2-methyl-1-benzothiophene depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The iodine atom and the thiophene ring contribute to the compound’s ability to interact with biological macromolecules through halogen bonding and π-π interactions. These interactions can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-methyl-1-benzothiophene: Lacks the iodine atom, resulting in different reactivity and biological activity.
3-bromo-2-methyl-1-benzothiophene: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties.
3-iodo-1-benzothiophene: Lacks the methyl group, affecting its electronic properties and reactivity.
Uniqueness
3-iodo-2-methyl-1-benzothiophene is unique due to the presence of both the iodine atom and the methyl group, which influence its reactivity and biological activity. The iodine atom enhances the compound’s ability to participate in halogen bonding, while the methyl group affects its electronic properties and steric interactions. These features make this compound a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-iodo-2-methyl-1-benzothiophene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IS/c1-6-9(10)7-4-2-3-5-8(7)11-6/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YESXTXYKQGWOLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2S1)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20570513 |
Source
|
Record name | 3-Iodo-2-methyl-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20570513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139625-61-9 |
Source
|
Record name | 3-Iodo-2-methyl-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20570513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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